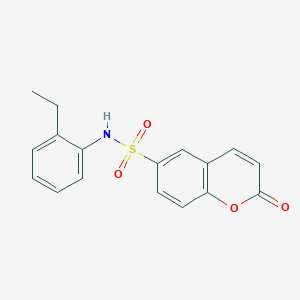
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
Overview
Description
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as NSC-743380, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been studied extensively for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide involves the inhibition of tubulin polymerization, which is an essential process for cell division. By inhibiting tubulin polymerization, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide prevents cancer cells from dividing and growing, leading to their eventual death. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to disrupt the microtubule network, which is crucial for cell migration and invasion, further inhibiting cancer cell growth and metastasis.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to have several biochemical and physiological effects on cancer cells. The compound has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells, resulting in their death. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to inhibit the activity of various enzymes involved in cancer cell survival and growth, including topoisomerase II and histone deacetylase.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is its ability to inhibit the growth of various cancer cell lines, making it a potential therapeutic candidate for multiple types of cancer. Moreover, the compound has been shown to have low toxicity in normal cells, indicating its potential safety for use in cancer treatment. However, one of the limitations of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide. One potential direction is to develop more efficient methods for synthesizing the compound, which can improve its yield and purity. Moreover, further studies are needed to understand the molecular mechanisms underlying the compound's anticancer effects, which can help identify potential targets for cancer treatment. Additionally, future research can focus on developing novel formulations of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide that can improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment.
Conclusion
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a promising compound that has shown potential therapeutic applications in cancer treatment. The compound's ability to inhibit the growth of various cancer cell lines and induce apoptosis makes it a potential candidate for multiple types of cancer. Moreover, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments provide valuable insights into its potential therapeutic applications. Further research on N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide can help identify its full potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-12-5-3-4-6-15(12)18-23(20,21)14-8-9-16-13(11-14)7-10-17(19)22-16/h3-11,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLHOLRFYNJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[(3,4-dimethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4239990.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4240007.png)
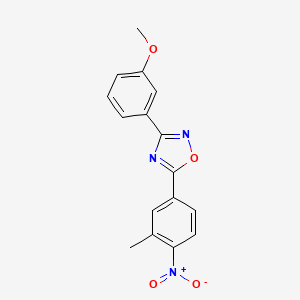
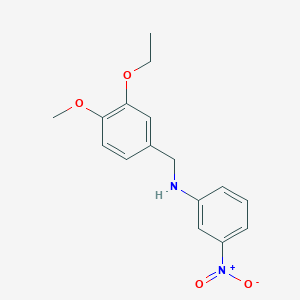
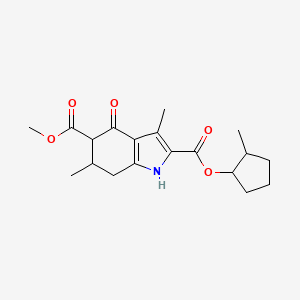
![2-[(4-methylphenyl)thio]-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4240033.png)
![N-benzyl-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4240046.png)
![N-[(isopropylamino)carbonyl]benzamide](/img/structure/B4240049.png)
![ethyl 4-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240052.png)
![4-[(2,3,4,5-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B4240057.png)
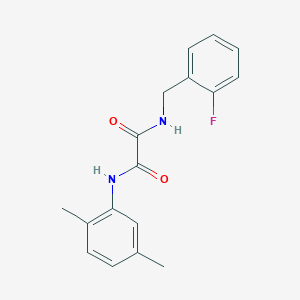
![2-chloro-N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240063.png)
![N-ethyl-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-3-carboxamide](/img/structure/B4240064.png)
![7-ethyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4240072.png)